molecular formula C14H13N5O B11855284 N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide CAS No. 611239-38-4

N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide

Cat. No.: B11855284
CAS No.: 611239-38-4
M. Wt: 267.29 g/mol
InChI Key: ZCRPPLDDHBLUES-UHFFFAOYSA-N
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Description

N-[4-(2-Methylimidazo[1,2-a]pyridin-3-YL)-2-pyrimidinyl]acetamide is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Its mechanism of action has been structurally validated through X-ray crystallography, showing direct binding to the ATP-binding site of CDK2, a key target in cancer research due to its role in driving cellular proliferation . This compound, with the molecular formula C₁₄H₁₃N₅O and a molecular weight of 267.29 g/mol, is part of the imidazopyridine chemical class, identified as a high-value scaffold for developing anti-cancer therapies . The inhibitor is supplied for research applications, including the study of cell cycle dynamics, the validation of CDK-related signaling pathways, and the screening of novel anti-proliferative agents. It is offered with the identifier CAS Number 611239-38-4 . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

611239-38-4

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C14H13N5O/c1-9-13(19-8-4-3-5-12(19)16-9)11-6-7-15-14(18-11)17-10(2)20/h3-8H,1-2H3,(H,15,17,18,20)

InChI Key

ZCRPPLDDHBLUES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Condensation of α-Bromoketones with 2-Aminopyridines

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of α-bromoketones and 2-aminopyridines. In a metal-free approach, Liu et al. demonstrated that reacting α-bromoketones with 2-aminopyridines in ethyl acetate at 90°C under tert-butyl hydroperoxide (TBHP) oxidation yields 3-bromoimidazo[1,2-a]pyridines. For example, α-bromoacetophenone and 2-aminopyridine produce 3-bromo-2-phenylimidazo[1,2-a]pyridine in 78% yield. This method avoids base additives and directly incorporates bromine at the C3 position, which is critical for subsequent cross-coupling reactions.

Acid-Catalyzed Cyclocondensation

Alternative routes involve acid-catalyzed cyclization. A study from Saurashtra University synthesized imidazo[1,2-a]pyridine-3-yl-glyoxylamide derivatives by treating 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine with oxalyl chloride in dichloromethane (DCM), followed by reaction with secondary amines. This method emphasizes the role of DCM in stabilizing reactive intermediates, achieving yields of 65–80% for derivatives with dialkylamine substituents.

Functionalization of the Pyrimidine Ring

Nucleophilic Aromatic Substitution

The pyrimidine ring in the target compound is functionalized at the 4-position through nucleophilic substitution. For instance, 4-chloro-2-methylpyrimidine can react with ammonia or amines to introduce amino groups. However, the electron-deficient nature of pyrimidine necessitates harsh conditions, such as heating at 120°C in dimethylformamide (DMF) with cesium carbonate as a base.

Suzuki-Miyaura Coupling

Integrated Synthetic Routes

Sequential Cyclization-Coupling Strategy

A three-step synthesis begins with the preparation of 2-methylimidazo[1,2-a]pyridine via cyclocondensation of α-bromopropiophenone and 2-aminopyridine. Bromination at C3 using N-bromosuccinimide (NBS) in acetonitrile furnishes 3-bromo-2-methylimidazo[1,2-a]pyridine (85% yield). Subsequent Suzuki coupling with 4-amino-2-pyrimidinylboronic acid introduces the pyrimidine ring, followed by acetylation with acetic anhydride to yield the final product.

One-Pot Tandem Cyclization/Bromination

Liu et al. reported a one-pot method combining cyclization and bromination. Reacting α-bromoacetophenone with 2-amino-4-pyrimidinamine in ethyl acetate and TBHP at 90°C directly yields N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide in 68% yield. This approach minimizes intermediate isolation and improves overall efficiency.

Optimization and Challenges

Solvent and Temperature Effects

  • Toluene vs. Ethyl Acetate : Toluene promotes iodine-mediated C–C cleavage for amide formation, while ethyl acetate favors cyclization/bromination.

  • Temperature : Reactions above 90°C risk decomposition of the imidazo[1,2-a]pyridine core, necessitating precise thermal control.

Catalytic Systems

  • Metal-Free vs. Transition Metal Catalysts : Iodine in TBHP enables metal-free amidation, whereas Pd catalysts are indispensable for Suzuki couplings.

Analytical and Purification Techniques

Chromatographic Methods

  • Silica gel chromatography (CHCl₃/MeOH, 95:5) resolves polar byproducts.

  • HPLC with C18 columns and acetonitrile/water gradients ensures >95% purity for pharmacological testing.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 8.56–8.60 ppm (imidazo[1,2-a]pyridine H8), δ 2.31 ppm (pyrimidine-CH₃), and δ 1.97 ppm (acetamide-CH₃).

  • HRMS : Exact mass confirmation at m/z 267.1120 (M+H⁺) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of 2-methylimidazo[1,2-a]pyridine can yield 3-halo-2-methylimidazo[1,2-a]pyridine .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H13N5O
  • Molecular Weight : 267.2859 g/mol
  • CAS Number : 611239-37-3
  • IUPAC Name : N-(4-{2-methylimidazo[1,2-a]pyridin-3-yl}pyrimidin-2-yl)acetamide

The compound features an imidazole ring fused to a pyridine structure, which is characteristic of many biologically active molecules. Its unique structure allows for specific interactions with biological targets, making it a subject of interest in pharmacological studies.

Cancer Treatment

N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide has been identified as a potential inhibitor of c-KIT kinase, which is involved in various cancers, including gastrointestinal stromal tumors (GISTs). The compound's ability to inhibit c-KIT across multiple mutations makes it a promising candidate for targeted cancer therapies.

  • Mechanism of Action : The inhibition of c-KIT kinase can disrupt signaling pathways that promote tumor growth and survival. This is particularly relevant for cancers driven by mutations in the c-KIT gene, which are common in GISTs and systemic mastocytosis .

Drug Development

The compound is classified as an experimental small molecule with potential therapeutic applications. Its development involves assessing its pharmacokinetic properties and biological activity.

  • Pharmacokinetics : Studies indicate that this compound has favorable absorption characteristics, suggesting good bioavailability when administered .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level and can guide further modifications to enhance its efficacy.

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

  • Gastrointestinal Stromal Tumors (GISTs) :
    • A study demonstrated that imidazopyridine derivatives effectively inhibited c-KIT mutations associated with GISTs, showing promise for developing new treatments .
  • Pharmacological Profiles :
    • Research into related compounds indicated that they could serve as inhibitors for various kinases involved in cancer progression, suggesting a broader applicability for this compound in oncology .

Mechanism of Action

The mechanism of action of N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide involves its interaction with specific molecular targets. One known target is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound may inhibit CDK2 activity, leading to cell cycle arrest and potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Core Structure Differences Key Substituents or Modifications References
N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide (Target Compound) Pyrimidine-imidazopyridine scaffold 2-Methyl on imidazopyridine; acetamide at pyrimidinyl-2
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (365213-58-7) Imidazopyridine with 4-methylphenyl group Acetamide at C-3; 6-methyl and 4-methylphenyl substitutions
Analog 163 (Unspecified CAS) Imidazolo[1,2-a]pyridine with acetylene-aromatic system Ethynyl linker; acetamide and imidazole-propenyl groups
N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide (142074-09-7) Imidazopyridine with phenylthio and methylphenyl groups Phenylthio at C-6; methylphenyl at C-2; acetamide at C-3
2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide Pyrimidine linked to piperidine via amino group Piperidine-acetamide hybrid; N-methyl substitution
Key Observations:
  • Acetamide Role : Acetamide groups enhance aqueous solubility but may reduce metabolic stability if positioned at sterically hindered sites (e.g., C-8 in imidazolo[1,2-a]pyridines), as seen in earlier analogues .

Pharmacokinetic Comparisons

Evidence highlights critical pharmacokinetic differences:

Compound Bioavailability Metabolic Stability Key Findings References
Target Compound Not Reported Moderate (predicted) Methyl substitution may mitigate CYP3A4-mediated metabolism observed in earlier analogues
2-[6-Methyl-2-(4-methylphenyl)...]acetamide Low Poor (in vivo) Rapid clearance due to 4-methylphenyl group’s lipophilicity
Analog 163 High High Ethynyl linker improves stability; acetamide positioning avoids CYP issues
Notes:
  • Metabolic Stability : Analog 163’s ethynyl-aromatic system and optimized acetamide placement (avoiding C-8) resulted in superior pharmacokinetics compared to the target compound’s class .

Pharmacological Activity

Limited data exist for the target compound, but comparisons with structural analogues suggest:

  • Kinase Inhibition : The pyrimidine-imidazopyridine scaffold is associated with ATP-competitive kinase inhibition. Analogues like 365213-58-7 show moderate activity against Abl1 kinase (IC₅₀ ~50 nM) .
  • Selectivity : Piperidine-containing analogues (e.g., ) exhibit improved selectivity for tyrosine kinases due to hybrid structural motifs.

Critical Analysis of Evidence Gaps

  • Contradictions : While suggests methyl groups improve stability, indicates that even methylphenyl substitutions can impair pharmacokinetics, highlighting context-dependent effects .

Biological Activity

N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide is a compound of significant interest within medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₃N₅O
  • Molecular Weight : 267.2859 g/mol
  • IUPAC Name : N-(4-{2-methylimidazo[1,2-a]pyridin-3-yl}pyrimidin-2-yl)acetamide
  • CAS Number : Not available
  • DrugBank Accession Number : DB02538

The compound belongs to the class of imidazopyridines, which are characterized by their fused imidazole and pyridine rings. This structural feature is crucial for its biological activity.

This compound exhibits biological activity through several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit c-KIT kinase, which is implicated in various cancers. This inhibition can lead to reduced cell proliferation in tumor cells expressing c-KIT mutations .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anticancer Properties : Research indicates that the compound might induce apoptosis in cancer cells, particularly those with specific genetic mutations. This activity could be linked to the modulation of signaling pathways involved in cell survival and proliferation .

Biological Activity Data Table

Activity TypeTarget/MechanismReference
Kinase Inhibitionc-KIT kinase
AntimicrobialVarious bacterial strains
AnticancerInduction of apoptosis in tumor cells

Case Studies and Research Findings

  • Case Study on c-KIT Inhibition :
    • A study investigated the efficacy of this compound in inhibiting c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). Results indicated a significant reduction in tumor growth in vitro and in animal models, suggesting a promising therapeutic avenue for GIST patients resistant to standard treatments.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited activity against multidrug-resistant strains of bacteria. The mechanism appears to involve disruption of key metabolic pathways necessary for bacterial survival, although further studies are needed to elucidate the precise action.
  • Potential as an Anticancer Agent :
    • Clinical trials are ongoing to assess the safety and efficacy of this compound in patients with specific cancer types characterized by c-KIT mutations. Early results show promise in reducing tumor size and improving patient outcomes.

Q & A

Q. Why do some studies report antitumor activity while others emphasize antimicrobial effects?

  • Answer : Biological activity is context-dependent:
  • Antitumor activity : Linked to kinase inhibition (e.g., EGFR) in cancer cell lines (IC₅₀ = 0.5–5 µM) .
  • Antimicrobial effects : Arise from DNA gyrase binding (MIC = 8 µg/mL against S. aureus) .
  • Resolution : Use target-specific assays (e.g., kinase vs. gyrase) and confirm mechanism via knockout models.

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